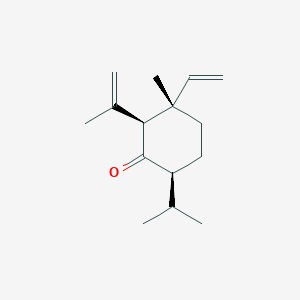
5-Amino-3-(2-aminoethyl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(2-aminoethyl)pentan-2-one, also known as AEPD or N-(2-aminoethyl)-5-aminopentan-2-one, is a chemical compound that belongs to the class of beta-ketoamphetamines. It is a white crystalline powder that is soluble in water and ethanol. AEPD has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 5-Amino-3-(2-aminoethyl)pentan-2-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes. This compound has also been reported to interact with DNA and RNA, which may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
5-Amino-3-(2-aminoethyl)pentan-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 5-Amino-3-(2-aminoethyl)pentan-2-one. One area of interest is the development of novel compounds based on this compound with improved biological activities. Another area of interest is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in biological samples is an area of active research.
合成法
5-Amino-3-(2-aminoethyl)pentan-2-one can be synthesized through a simple reaction between 5-amino-2-pentanone and ethylenediamine. The reaction is carried out in the presence of a strong base such as sodium hydroxide and is followed by a purification process to obtain the pure compound. The yield of the reaction is typically high, and the purity of the product can be further improved through recrystallization.
科学的研究の応用
5-Amino-3-(2-aminoethyl)pentan-2-one has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of novel compounds with potential biological activities. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities. It has also been used as a chelating agent for metal ions and as a fluorescent probe for the detection of metal ions in biological samples.
特性
CAS番号 |
148779-93-5 |
|---|---|
分子式 |
C7H16N2O |
分子量 |
144.21 g/mol |
IUPAC名 |
5-amino-3-(2-aminoethyl)pentan-2-one |
InChI |
InChI=1S/C7H16N2O/c1-6(10)7(2-4-8)3-5-9/h7H,2-5,8-9H2,1H3 |
InChIキー |
KEUGWEXTXLJIGA-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CCN)CCN |
正規SMILES |
CC(=O)C(CCN)CCN |
同義語 |
2-Pentanone, 5-amino-3-(2-aminoethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



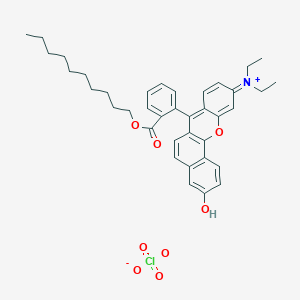
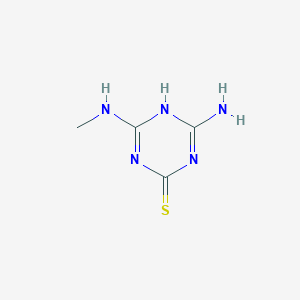
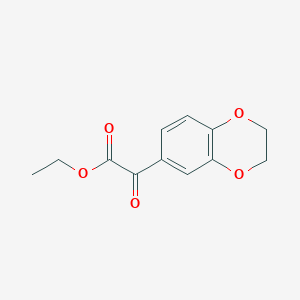

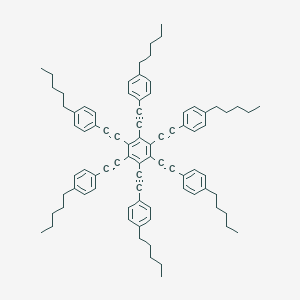
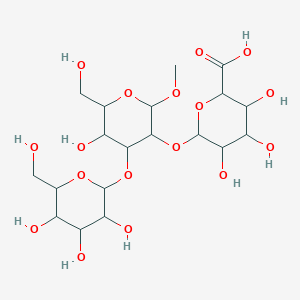
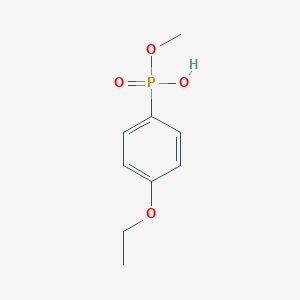
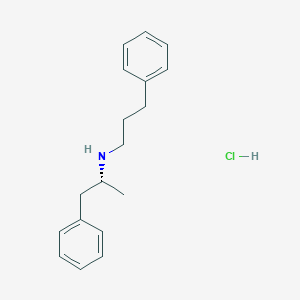


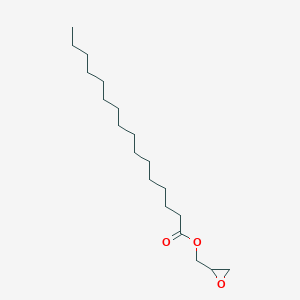
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
